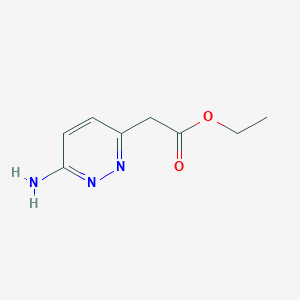
Ethyl 2-(6-aminopyridazin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-aminopyridazin-3-yl)acetate: is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of an ethyl ester group attached to a pyridazine ring, which is further substituted with an amino group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-aminopyridazin-3-yl)acetate typically involves the reaction of ethyl cyanoacetate with 6-aminopyridazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution and subsequent esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(6-aminopyridazin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(6-aminopyridazin-3-yl)acetate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-aminopyridazin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 6-position of the pyridazine ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can also participate in interactions with hydrophobic pockets of receptors, enhancing the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(pyridazin-3-yl)acetate
- Ethyl 2-(6-aminopyridin-3-yl)acetate
- Ethyl 3-(6-aminopyridazin-3-yl)propanoate
Comparison: Ethyl 2-(6-aminopyridazin-3-yl)acetate is unique due to the presence of the amino group at the 6-position of the pyridazine ring, which imparts specific chemical and biological properties. Compared to Ethyl 2-(pyridazin-3-yl)acetate, the amino-substituted compound exhibits enhanced reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in the synthesis of biologically active molecules and a promising candidate for drug development.
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
ethyl 2-(6-aminopyridazin-3-yl)acetate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)5-6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3,(H2,9,11) |
Clé InChI |
VXDNHEVDJNTBFP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NN=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-4-methoxyfuro[2,3-d]pyridazine](/img/structure/B11910541.png)
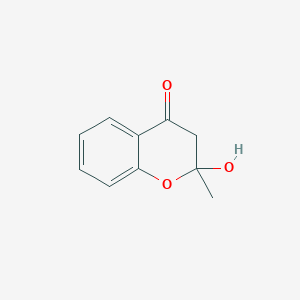

![3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11910551.png)

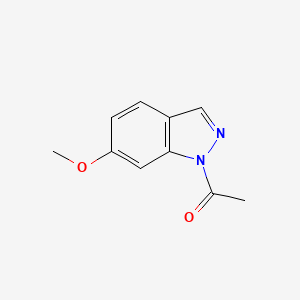
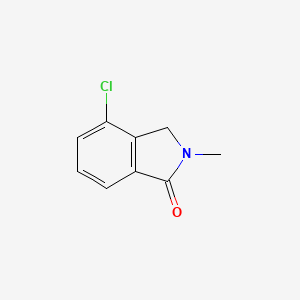
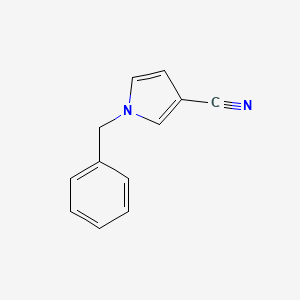
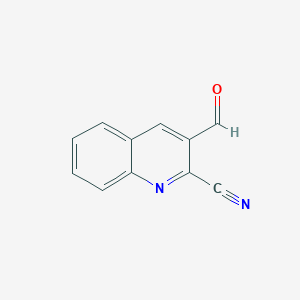
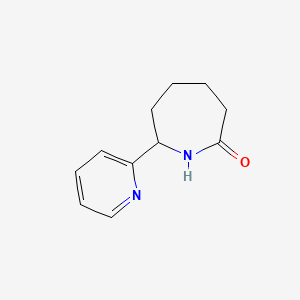


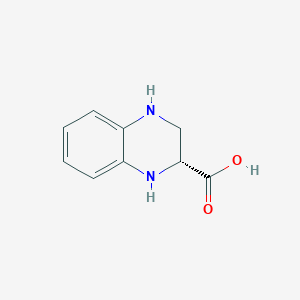
![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
